Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2305185-07-1
VCID: VC6316803
InChI: InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3/t8-/m0/s1
SMILES: CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C
Molecular Formula: C10H19ClN2O4S
Molecular Weight: 298.78

Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate

CAS No.: 2305185-07-1

Cat. No.: VC6316803

Molecular Formula: C10H19ClN2O4S

Molecular Weight: 298.78

* For research use only. Not for human or veterinary use.

Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate - 2305185-07-1

Specification

CAS No. 2305185-07-1
Molecular Formula C10H19ClN2O4S
Molecular Weight 298.78
IUPAC Name tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3/t8-/m0/s1
Standard InChI Key JBIMBVDMKDKWKA-QMMMGPOBSA-N
SMILES CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate, reflects its stereochemistry at the 3-position and functional group arrangement. The piperazine ring adopts a chair conformation, with the Boc group at the 1-position and the chlorosulfonyl (-SO2_2Cl) group at the 4-position. The methyl group at the 3-position introduces steric hindrance, potentially influencing reactivity and binding interactions .

Key Structural Data

PropertyValue
Molecular FormulaC10H19ClN2O4S\text{C}_{10}\text{H}_{19}\text{ClN}_2\text{O}_4\text{S}
Molecular Weight298.78 g/mol
SMILESCC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C
InChIKeyJBIMBVDMKDKWKA-QMMMGPOBSA-N
CAS No.2305185-07-1

The chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitution reactions, while the Boc group serves as a temporary protecting amine, facilitating selective functionalization .

Solubility and Stability

Synthesis and Manufacturing Processes

Multi-Step Organic Synthesis

The synthesis of tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate likely follows a sequence involving:

  • Piperazine Functionalization: Introduction of the methyl group at the 3-position via alkylation or asymmetric catalysis to achieve the (S)-configuration.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2_2O) to protect the secondary amine, as demonstrated in the synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate .

  • Chlorosulfonylation: Treatment with chlorosulfonic acid or sulfuryl chloride to install the -SO2_2Cl group.

Example Reaction Pathway

Piperazine derivative+Boc2OBaseBoc-protected intermediateClSO3HTert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate\text{Piperazine derivative} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected intermediate} \xrightarrow{\text{ClSO}_3\text{H}} \text{Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate}

A similar approach is documented for tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, where Boc protection precedes sulfonate ester formation . The use of DMAP (4-dimethylaminopyridine) as a catalyst in Boc installations is common to enhance reaction efficiency .

Purification and Characterization

Purification typically involves column chromatography or recrystallization, as seen in the isolation of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate . Characterization relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy . For instance, 1H^1\text{H} NMR of related compounds shows distinct peaks for tert-butyl groups (~1.45 ppm) and sulfonyl-linked protons .

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